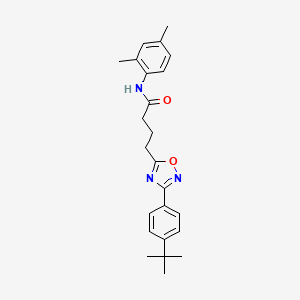

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

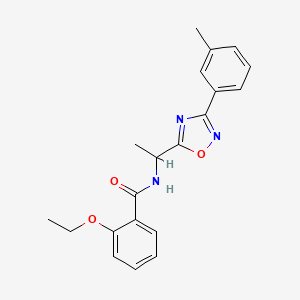

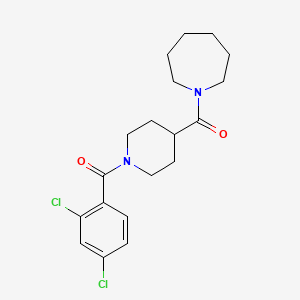

The compound “3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains several functional groups and structural features, including a bromophenyl group, an oxadiazole ring, and a quinolinol moiety .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution, and the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用

Antifungal Activity

The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains. It exhibited moderate activity, with an inhibition percentage of 46% . Further exploration of related structures may yield better antifungal candidates.

Antibacterial Properties

Although no significant effect was observed against Escherichia coli, Bacillus subtilis, and Micrococcus luteus, the compound’s antibacterial potential warrants investigation. Fine-tuning its structure could enhance its activity against bacterial strains .

Coordination Chemistry

Both pyrazoles and β-ketoenols play essential roles in coordination chemistry. This compound’s ability to form stable complexes with transition metals opens avenues for developing novel coordination compounds .

Biological Activity

Pyrazoles are known for their diverse biological effects. While this compound’s antitumor, antiviral, anti-inflammatory, and anti-anxiety properties remain to be explored, its unique structure suggests potential in these areas .

Drug Development

β-ketoenols have applications in drug development. Their role as drugs against HIV, cancer, and influenza underscores their significance. Investigating this compound’s pharmacological properties could reveal therapeutic potential .

Molecular Electrostatic Potential

Density functional calculations provide insights into the HOMO–LUMO energy gap and molecular electrostatic potential. These analyses guide further research and optimization of the compound .

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, are produced by electrophilic halogenation of phenol with bromine . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium , which could potentially be a part of the biochemical pathway affected by this compound.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is potentially involved in the compound’s synthesis, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Bromophenols, which are structurally similar to the compound, have been detected in human blood and breast milk . This suggests that the compound might have a significant impact on the human body at the molecular and cellular levels.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is potentially involved in the compound’s synthesis, is known for its environmentally benign organoboron reagent . This suggests that the compound might be stable and effective under various environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRDFDFQUMYRHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705017.png)

![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)

![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)

![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)